1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde
Overview
Description
1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde is a complex organic compound with the molecular formula C16H14N2O4S and a molecular weight of 330.36 g/mol . This compound is part of the indole family, which is known for its significant role in natural products and pharmaceuticals . The structure of this compound includes a benzosulphonyl group, a methoxy group, and an azaindole moiety, making it a unique and versatile molecule in synthetic chemistry.
Preparation Methods
The synthesis of 1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde involves several steps, typically starting with the formation of the azaindole core. One common method includes the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction . The benzosulphonyl and methoxy groups are then introduced through subsequent reactions involving sulfonylation and methylation, respectively . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.
Chemical Reactions Analysis
1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using strong bases or nucleophiles.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Scientific Research Applications
1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde involves its interaction with various molecular targets. The benzosulphonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, while the azaindole moiety can participate in hydrogen bonding and π-π interactions with biological targets .
Comparison with Similar Compounds
1-Benzosulphonyl-6-methoxy-5-azaindole-2-carbaldehyde can be compared with other indole derivatives such as:
1-Benzosulphonyl-5-azaindole-2-carbaldehyde: Lacks the methoxy group, which may affect its solubility and reactivity.
6-Methoxy-5-azaindole-2-carbaldehyde: Lacks the benzosulphonyl group, potentially reducing its ability to interact with proteins and enzymes.
1-Benzosulphonyl-6-methoxyindole-2-carbaldehyde: Lacks the nitrogen atom in the azaindole moiety, which may alter its hydrogen bonding capabilities.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-methoxypyrrolo[3,2-c]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-21-15-8-14-11(9-16-15)7-12(10-18)17(14)22(19,20)13-5-3-2-4-6-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUYVHFBOSWEGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=C(N(C2=C1)S(=O)(=O)C3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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